1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene
Description
Contextualization within Nitroaromatic and Aryl Ether Chemistry
The chemical identity of 1-[2-(tert-butoxy)ethoxy]-3-nitrobenzene is fundamentally defined by two core components: a nitroaromatic ring and an aryl ether framework. wikipedia.orglibretexts.org These features impart distinct electronic and reactive properties to the molecule.
Nitroaromatic Compounds: These are organic compounds containing one or more nitro groups (–NO₂) attached to an aromatic ring. nih.govlkouniv.ac.in The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the benzene (B151609) ring. wikipedia.orgsciencemadness.org This property deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgsciencemadness.org Nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of industrial products, including dyes, pesticides, and pharmaceuticals. nih.govnumberanalytics.comtaylorandfrancis.com For instance, the reduction of a nitro group to an amine is a fundamental transformation in producing anilines, which are precursors to many other compounds. wikipedia.org
Aryl Ethers: This class of compounds is characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group (R-O-Ar). wikipedia.orgfiveable.me The ether linkage is generally stable, making aryl ethers common structural motifs in natural products and synthetic molecules. numberanalytics.com They are widely used as solvents, fragrances, and building blocks in the synthesis of pharmaceuticals. fiveable.me The oxygen atom's lone pair electrons can be conjugated with the aromatic ring, influencing the molecule's electronic properties and reactivity. libretexts.org The synthesis of aryl ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.org
The combination of a nitro group and an aryl ether in one molecule, as seen in this compound, creates a system with unique reactivity, where the electron-withdrawing nature of the nitro group modifies the properties of the aryl ether.
Table 1: Comparison of Nitroaromatic and Aryl Ether Characteristics
| Feature | Nitroaromatic Compounds | Aryl Ethers |
|---|---|---|
| Defining Functional Group | Nitro group (–NO₂) attached to an aromatic ring. nih.gov | Oxygen atom bonded to an aromatic ring and an alkyl/aryl group. fiveable.me |
| Electronic Effect on Ring | Strongly electron-withdrawing, deactivating for electrophilic substitution. wikipedia.orgsciencemadness.org | Oxygen lone pairs can donate electron density to the ring. libretexts.org |
| Key Reactions | Reduction to amines, nucleophilic aromatic substitution. wikipedia.org | Cleavage under acidic conditions, electrophilic substitution on the ring. numberanalytics.com |
| Common Applications | Synthesis of amines, explosives, dyes, pharmaceuticals. lkouniv.ac.innumberanalytics.comtaylorandfrancis.com | Solvents, fragrances, intermediates in pharmaceutical synthesis. fiveable.mebritannica.com |
Significance of Tertiary Butyl Ethers as Structural Motifs and Protecting Groups
A distinguishing feature of this compound is the tert-butoxy (B1229062) group. Tertiary butyl (t-butyl) ethers are significant in organic synthesis, primarily for their role as protecting groups for alcohols. pearson.comresearchgate.net
A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, allowing a chemical transformation to be carried out selectively at another position. uwindsor.ca The t-butyl ether group is particularly valuable because of its stability under a wide range of reaction conditions, especially basic conditions. researchgate.net This robustness allows chemists to perform various reactions on other parts of the molecule without affecting the protected alcohol.
The installation of a t-butyl ether protecting group can be achieved by reacting an alcohol with isobutylene (B52900) in the presence of an acid catalyst. researchgate.net Its removal, or deprotection, is typically accomplished under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which cleaves the ether bond to regenerate the alcohol. wikipedia.org This specific requirement for acidic cleavage makes it an "orthogonal" protecting group to others that might be removed under basic or hydrogenolysis conditions, allowing for complex, multi-step syntheses. wikipedia.org
Beyond its use as a protecting group, the bulky tert-butyl group can also serve as a key structural motif that imparts specific physical properties to a molecule, such as increased solubility in nonpolar solvents or influencing the molecule's conformation due to steric hindrance.
Table 2: Characteristics of Tert-Butyl Ethers as Protecting Groups
| Aspect | Description |
|---|---|
| Protection Reaction | Typically involves the reaction of an alcohol with isobutylene and an acid catalyst. researchgate.net |
| Stability | Stable to a wide range of reagents, including bases, oxidizing agents, and reducing agents. researchgate.net |
| Deprotection Conditions | Cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl). wikipedia.org |
| Key Advantages | High stability and specific cleavage conditions allow for selective deprotection in multi-step synthesis (orthogonality). wikipedia.org |
| Applications | Widely used in the synthesis of complex molecules like natural products and pharmaceuticals. uwindsor.ca |
Overview of Research Trajectories for Complex Benzene Derivatives
Complex benzene derivatives, such as this compound, are central to numerous research and development efforts across the chemical sciences. numberanalytics.comresearchgate.net The ongoing interest in these molecules is driven by the quest for new materials, pharmaceuticals, and agrochemicals with improved or novel properties. numberanalytics.comdatabridgemarketresearch.com
Research in this area often focuses on several key trajectories:
Synthesis of Novel Compounds: Chemists continuously develop new methods to synthesize complex benzene derivatives with precise control over the arrangement of functional groups. This allows for the creation of extensive libraries of compounds for screening in various applications. numberanalytics.com
Pharmaceutical and Agrochemical Discovery: Many biologically active molecules contain substituted benzene rings. Research involves designing and synthesizing derivatives that can interact with specific biological targets to treat diseases or protect crops. numberanalytics.comnumberanalytics.com
Materials Science: Benzene derivatives are fundamental building blocks for polymers and functional materials. numberanalytics.com Research is directed towards creating materials with specific electronic, optical, or mechanical properties for use in electronics, coatings, and other advanced applications. The demand for materials like styrene (B11656) polymers is a significant driver for the benzene derivatives market. databridgemarketresearch.com
The market for benzene and its derivatives is substantial and expected to grow, driven by demand from various industries, particularly in the Asia-Pacific region. databridgemarketresearch.comstratviewresearch.com This economic driver fuels ongoing research into the synthesis and application of complex derivatives. The structure of this compound, with its combination of a reactive nitro group, a stable ether linkage, and a protectable/modifiable side chain, makes it an interesting scaffold for further chemical exploration within these research trajectories.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-8-7-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKPOXEOZKECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 2 Tert Butoxy Ethoxy 3 Nitrobenzene
Aromatic Ring Reactivity
The benzene (B151609) core of the molecule can undergo substitution reactions, with the outcome heavily dependent on the nature of the attacking species (electrophile or nucleophile) and the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) Pathways on the Nitrobenzene (B124822) Core
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The mechanism involves an initial attack by an electrophile on the electron-rich π system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution product. masterorganicchemistry.com The rate and position of this substitution are significantly influenced by the substituents already present on the ring. minia.edu.eg
The two substituents on the 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene ring have opposing electronic effects, which creates a competitive environment for incoming electrophiles. jove.comlibretexts.org
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π system through both inductive and resonance effects. youtube.comwikipedia.org This deactivation makes the ring less nucleophilic and slows down the rate of EAS reactions compared to benzene. minia.edu.eg Resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. youtube.comlibretexts.org Consequently, the nitro group is classified as a strong deactivating, meta-director. minia.edu.egyoutube.com
2-(Tert-butoxy)ethoxy Group (-OCH₂CH₂O(CH₃)₃): As an alkoxy group, this substituent is an electron-donating group (EDG). While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electron pairs can be delocalized into the aromatic ring through resonance. This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. youtube.comlibretexts.orglibretexts.org This makes the ring more nucleophilic and activates it towards EAS, directing incoming electrophiles to these positions. wikipedia.orglibretexts.org
When both an activating and a deactivating group are present on a benzene ring, the directing influence of the more powerful activating group generally dominates the regiochemical outcome of the reaction. jove.commasterorganicchemistry.com In this case, the activating alkoxy group will direct incoming electrophiles to the positions ortho and para relative to itself (C2, C4, and C6).
| Substituent | Electronic Effect | Ring Activity | Directing Position(s) |
|---|---|---|---|
| Nitro (-NO₂) | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (C5) |
| 2-(Tert-butoxy)ethoxy (-OR) | Electron-Donating (Resonance) > Electron-Withdrawing (Inductive) | Activating | Ortho (C2, C6), Para (C4) |
While electronic effects are the primary determinant of regioselectivity, steric hindrance plays a crucial secondary role, especially when bulky substituents are involved. numberanalytics.comnumberanalytics.com The 2-(tert-butoxy)ethoxy group is sterically demanding, which can impede the approach of an electrophile to the adjacent ortho position (C2). numberanalytics.comyoutube.com
Considering the combined electronic and steric influences:
Position C2: Ortho to the activating alkoxy group but also ortho to the deactivating nitro group. Attack at this site is electronically favored by the alkoxy group but disfavored by the nitro group. Furthermore, it is the most sterically hindered position due to its proximity to the bulky side chain.
Position C4: Para to the activating alkoxy group and ortho to the deactivating nitro group. Electronically, it is strongly activated by the ether and strongly deactivated by the nitro group. Sterically, it is the most accessible position.
Position C5: Meta to both substituents. While it is the electronically preferred position for the nitro director, the powerful activating effect of the alkoxy group makes substitution at the ortho/para positions more likely.
Position C6: Ortho to the activating alkoxy group and meta to the deactivating nitro group. This position is electronically activated by the ether and only weakly deactivated by the nitro group. It is less sterically hindered than the C2 position.
Therefore, electrophilic attack is most likely to occur at the C6 and C4 positions, where the activating influence of the ether group is strong and steric hindrance is minimized. The exact product ratio would depend on the size of the incoming electrophile and the specific reaction conditions. youtube.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction that occurs on aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. d-nb.info The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov
For an efficient SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. acs.org This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex onto the electron-withdrawing substituent. nih.gov
In this compound, the powerful electron-withdrawing nitro group is positioned meta to the alkoxy group. If the alkoxy group were to act as a leaving group, the nitro group would not be able to effectively stabilize the negative charge of the intermediate through resonance. Consequently, the molecule is not activated for a standard SNAr reaction under typical conditions. While nucleophilic substitution of hydrogen is also a known process in nitroarenes, the conditions required are specific and distinct from classical SNAr reactions involving a leaving group. researchgate.netthieme-connect.com
Transformations Involving the Ether Linkage
The 2-(tert-butoxy)ethoxy side chain contains two ether linkages with different chemical properties, offering opportunities for selective cleavage and subsequent modification.
Cleavage and Derivatization of the Tertiary Butoxyethoxy Group
The ether linkage most susceptible to cleavage is the tert-butyl ether. The stability of the tertiary carbocation that forms upon cleavage makes this process favorable under acidic conditions. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Cleavage: Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrohalic acids (HBr, HI), readily cleaves the tert-butyl group. masterorganicchemistry.comvaia.comnih.govlibretexts.org The reaction proceeds via an Sₙ1-type mechanism where the ether oxygen is first protonated, creating a good leaving group. wikipedia.orgchemistrysteps.com The departure of 2-(3-nitrophenoxy)ethanol (B97097) results in the formation of a stable tert-butyl cation, which is then trapped by a nucleophile or undergoes elimination to form isobutylene (B52900). vaia.comlibretexts.org The primary aryl ether bond is much more resistant to cleavage and typically requires harsher conditions. masterorganicchemistry.com
The cleavage of the tert-butyl ether unmasks a primary alcohol, 2-(3-nitrophenoxy)ethanol, which can be further modified. This reactive hydroxyl group can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, or conversion to other functional groups, providing a route to a diverse range of derivatives. organic-chemistry.org
| Reaction | Typical Reagents | Primary Product(s) | Mechanism Type |
|---|---|---|---|
| Tert-butyl ether cleavage | Trifluoroacetic Acid (TFA), HBr, HI | 2-(3-nitrophenoxy)ethanol and Isobutylene/tert-butyl halide | Sₙ1 |
| Derivatization (Esterification) | Acyl chloride, Carboxylic acid (with catalyst) | 2-(3-nitrophenoxy)ethyl ester | Nucleophilic Acyl Substitution |
Stability and Reactivity under Acidic and Basic Conditions
Under Acidic Conditions:
The most reactive site in this compound under acidic conditions is the tert-butyl ether linkage. Ethers are generally stable, but those with tertiary alkyl groups, such as the tert-butyl group, are susceptible to cleavage by strong acids. vaia.comlibretexts.orgopenstax.orgyoutube.comfiveable.me The reaction proceeds through a mechanism that stabilizes a tertiary carbocation intermediate, typically an SN1 or E1 pathway. libretexts.orgopenstax.orgfiveable.me
The process begins with the protonation of the ether oxygen, creating a good leaving group (an alcohol). Subsequently, the carbon-oxygen bond cleaves to form a stable tert-butyl carbocation and 2-(3-nitrophenoxy)ethanol. The tert-butyl carbocation can then be trapped by a nucleophile or undergo elimination to form isobutylene. vaia.com For example, treatment with strong acids like trifluoroacetic acid, hydrobromic acid (HBr), or hydroiodic acid (HI) can efficiently cleave the tert-butyl ether. libretexts.orgopenstax.org
| Condition | Expected Reactivity | Primary Products | Governing Mechanism |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI, Trifluoroacetic Acid) | Cleavage of the tert-butyl ether | 2-(3-nitrophenoxy)ethanol and tert-butyl bromide/iodide or isobutylene | SN1 or E1 |
| Dilute/Weak Acid | Generally stable | No significant reaction | N/A |
Under Basic Conditions:
The compound is expected to be largely stable under most basic conditions. Ether linkages are generally resistant to cleavage by bases. organic-chemistry.org The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. However, this reactivity is most pronounced for leaving groups positioned ortho or para to the nitro group. In this molecule, the ether linkage is meta to the nitro group, significantly deactivating it towards SNAr. Therefore, harsh conditions, such as high temperatures and very strong bases, would likely be required for any reaction to occur at the aromatic ring.
Chemical Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly altering the electronic and steric properties of the molecule.
Reduction of the Nitro Group to Amine Functionality
The reduction of the aromatic nitro group to a primary amine is one of its most important and widely used transformations. This conversion transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. masterorganicchemistry.com Several reliable methods are available for this reduction, which would be applicable to this compound to produce 3-[2-(Tert-butoxy)ethoxy]aniline.
Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. acs.org The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. masterorganicchemistry.com The reaction conditions are generally mild, and the yields are often high. acs.orgrsc.org The choice of solvent can influence the reaction rate and selectivity. researchgate.net
Metal-Mediated Reductions: The use of dissolving metals in acidic media is a classic and effective method for nitro group reduction. acs.org A frequently used system is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. acs.orgcommonorganicchemistry.com This method is known for its chemoselectivity, often leaving other reducible functional groups intact. nih.govlongdom.org Other metals like tin (Sn) and zinc (Zn) in acidic media can also be employed. masterorganicchemistry.com
| Reagent/Catalyst | Conditions | Typical Yields for Analogous Compounds | Key Features |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1-50 bar H₂ | >95% | Clean reaction, catalyst can be recycled. |
| Iron (Fe), Acetic Acid (AcOH) | Ethanol/Water, Reflux | 85-95% | Cost-effective, good for large scale, chemoselective. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂), HCl | Ethanol, Reflux | 80-90% | Effective, but tin waste can be problematic. |
Participation in Advanced Organic Reactions (e.g., Cycloadditions of Nitroalkenes)
While this compound itself is not a direct participant in cycloaddition reactions, it can serve as a precursor to reactive intermediates that are. Specifically, it can be converted into a substituted β-nitrostyrene, a valuable dienophile and dipolarophile in various cycloaddition reactions. This transformation would typically involve a Henry reaction (nitroaldol reaction) with an aldehyde, followed by dehydration.
Diels-Alder Reactions: Substituted β-nitrostyrenes are known to participate as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net The electron-withdrawing nitro group activates the double bond, making it reactive towards electron-rich dienes. These reactions are a powerful tool for the synthesis of six-membered rings with high stereocontrol.
[3+2] Dipolar Cycloadditions: Nitroalkenes are also excellent dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. organicreactions.orgwikipedia.orgresearchgate.netsci-rad.com For example, the reaction of a β-nitrostyrene with a nitrone yields an isoxazolidine (B1194047) ring system, a versatile heterocyclic scaffold. wikipedia.orgresearchgate.net The regiochemistry of these cycloadditions is controlled by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org
| Reaction Type | Reactant Derived from the Subject Compound | Typical Reaction Partner | Product |
|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | 1-[2-(Tert-butoxy)ethoxy]-3-(2-nitrovinyl)benzene | Cyclopentadiene, Danishefsky's diene | Substituted cyclohexene (B86901) derivatives |
| Nitrone-Olefin [3+2] Cycloaddition | 1-[2-(Tert-butoxy)ethoxy]-3-(2-nitrovinyl)benzene | N-Methyl-C-phenylnitrone | Substituted isoxazolidine ring |
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data specifically for the compound This compound is not publicly available. While spectral information exists for structurally related molecules, the strict requirement to focus solely on the target compound prevents the generation of a scientifically accurate article with the detailed research findings and data tables as requested in the outline.
The following outlines the information that could not be located:
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Tert Butoxy Ethoxy 3 Nitrobenzene
Mass Spectrometry (MS) Techniques:
Tandem Mass Spectrometry (MS/MS):No studies detailing the fragmentation pathway analysis of this compound through MS/MS experiments were identified.
Without access to primary or validated secondary data sources detailing the spectroscopic characterization of 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene, it is not possible to fulfill the request to generate an article with the specified content and scientific accuracy. Generating such an article would require speculation or the use of data from different compounds, which would violate the core instructions of the prompt.
Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy
Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For this compound, vibrational and electronic spectroscopy provide critical insights into its functional groups and the electronic nature of its aromatic system.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the nitroaromatic ring, the ether linkages, and the tert-butyl group.
The most prominent features in the IR spectrum arise from the highly polar nitro (NO₂) group. Aromatic nitro compounds typically display two strong and characteristic stretching vibrations: an asymmetric stretch (νas) in the 1550–1475 cm⁻¹ region and a symmetric stretch (νs) between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are a definitive indicator of the nitro functionality. spectroscopyonline.com
The presence of the ether moieties (C-O-C) also gives rise to strong absorption bands. Aryl alkyl ethers are known to show two distinct stretching bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comblogspot.comscience.gov The aliphatic ether linkage within the ethoxy chain would contribute a strong absorption band around 1120 cm⁻¹. blogspot.com
Additional expected peaks include C-H stretching vibrations. The aromatic C-H stretches appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches from the ethoxy and tert-butyl groups are found just below 3000 cm⁻¹. vscht.cz The tert-butyl group itself would also produce characteristic bending vibrations. The aromatic ring will further show C=C stretching vibrations in the 1600–1400 cm⁻¹ region. vscht.cz
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100–3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2980–2850 | C-H Stretch | Aliphatic (tert-butyl, ethoxy) | Strong |
| 1550–1475 | Asymmetric N-O Stretch | Nitro (NO₂) | Strong |
| 1600–1400 | C=C Stretch | Aromatic Ring | Medium-Variable |
| 1360–1290 | Symmetric N-O Stretch | Nitro (NO₂) | Strong |
| ~1250 | Asymmetric Ar-O-C Stretch | Aryl Alkyl Ether | Strong |
| ~1120 | Asymmetric C-O-C Stretch | Dialkyl Ether | Strong |
| ~1040 | Symmetric Ar-O-C Stretch | Aryl Alkyl Ether | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The chromophore in this compound is the nitro-substituted benzene (B151609) ring.
Nitrobenzene (B124822) itself exhibits a strong absorption band around 260 nm in ethanol. oup.com This band is attributed to a π → π* electronic transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.netyoutube.com This transition is often referred to as a charge-transfer band due to the strong electron-withdrawing nature of the nitro group. The presence of an electron-donating alkoxy substituent on the benzene ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of this primary absorption band. up.ac.za
A second, much weaker absorption band, resulting from a symmetry-forbidden n → π* transition, is also characteristic of nitroaromatic compounds. slideshare.netuni-muenchen.de This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the aromatic ring. This band typically appears at longer wavelengths (around 330-360 nm) with a very low molar absorptivity. uni-muenchen.de
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |
| 265–285 | High ( > 5,000 M⁻¹cm⁻¹) | π → π | Nitroaromatic System |
| 330–360 | Low ( < 1,000 M⁻¹cm⁻¹) | n → π | Nitro Group |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-ethoxy-4-nitrobenzene, provides a strong basis for predicting its solid-state conformation and packing. researchgate.net
A crystallographic study would reveal key structural parameters. The geometry of the nitrobenzene core is of primary interest; it is expected that the nitro group would be nearly coplanar with the benzene ring to maximize resonance stabilization. Bond lengths and angles within the aromatic ring would confirm the effects of the electron-withdrawing nitro group and the electron-donating ether group.
The conformation of the flexible 1-[2-(tert-butoxy)ethoxy] side chain would be elucidated through its torsion angles. The arrangement of this chain is influenced by steric effects from the bulky tert-butyl group and by intermolecular forces within the crystal lattice. It is plausible that weak intermolecular interactions, such as C-H···O hydrogen bonds involving the ether or nitro oxygen atoms, would play a significant role in stabilizing the crystal packing arrangement. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value/Feature |
| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dependent on crystal packing |
| C(aromatic)-N Bond Length | Distance between ring carbon and nitro nitrogen. | ~1.47 Å |
| N-O Bond Lengths | Distances within the nitro group. | ~1.22 Å |
| C(aromatic)-O-C Angle | Bond angle of the aryl ether linkage. | ~118° |
| O-C-C-O Torsion Angle | Defines the conformation of the ethoxy chain. | e.g., gauche or anti |
| Intermolecular Interactions | Non-covalent forces stabilizing the crystal. | Potential C-H···O hydrogen bonds |
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture, allowing for its identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netlibretexts.org In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented.
The resulting mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak (M⁺) may be observed, but it is often weak for ethers. whitman.edu The fragmentation pattern is highly predictable and provides significant structural information. A major fragmentation pathway for compounds with a tert-butyl group is the loss of a tert-butyl radical to form a stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57, or the loss of the tert-butyl group to form an [M-57]⁺ ion. scielo.br Cleavage at the ether linkages (α-cleavage) is also a dominant fragmentation pathway, leading to characteristic resonance-stabilized cations. whitman.eduyoutube.com
Table 4: Predicted Key Mass Fragments in GC-MS (Electron Ionization) of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |
| 255 | [C₁₂H₁₇NO₄]⁺ | Molecular Ion (M⁺) |
| 198 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 182 | [M - C₄H₉O]⁺ | Cleavage of tert-butoxy (B1229062) group |
| 168 | [C₈H₈NO₃]⁺ | Cleavage of ethoxy linkage |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenoxy cation |
| 57 | [C₄H₉]⁺ | tert-butyl cation (base peak) |
For compounds that may have lower volatility or could degrade at the high temperatures used in GC, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical method. researchgate.net LC separates components in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is highly versatile and can be applied to a wide range of complex mixtures. nih.govmdpi.com
When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS provides exceptional sensitivity and specificity. nih.govresearchgate.net A common ionization technique is electrospray ionization (ESI), which typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. In the first stage of mass analysis (MS1), this parent ion is isolated. It is then passed into a collision cell where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are analyzed in the second stage (MS2). This process, known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis of the target compound even in complex biological or environmental matrices.
Table 5: Predicted Parent and Product Ions in LC-MS/MS Analysis of this compound
| Analysis Mode | Parent Ion (MS1) | Predicted Product Ions (MS2) |
| ESI Positive | m/z 256 [M+H]⁺ | m/z 200 ([M+H - C₄H₈]⁺) |
| ESI Positive | m/z 256 [M+H]⁺ | m/z 182 ([M+H - C₄H₉OH]⁺) |
| ESI Positive | m/z 256 [M+H]⁺ | m/z 169 ([C₈H₁₁O₃]⁺) |
Computational and Theoretical Investigations of 1 2 Tert Butoxy Ethoxy 3 Nitrobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of a compound from a theoretical standpoint.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, various electronic properties such as total energy, dipole moment, and the distribution of electronic charge can be calculated to provide insights into the molecule's stability and polarity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
A hypothetical data table for these parameters would look like this:
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | Data N/A |
| LUMO Energy | ELUMO | - | Data N/A |
| Energy Gap | ΔE | ELUMO - EHOMO | Data N/A |
| Ionization Potential | I | -EHOMO | Data N/A |
| Electron Affinity | A | -ELUMO | Data N/A |
| Electronegativity | χ | (I + A) / 2 | Data N/A |
| Chemical Hardness | η | (I - A) / 2 | Data N/A |
| Chemical Softness | S | 1 / 2η | Data N/A |
| Electrophilicity Index | ω | χ² / 2η | Data N/A |
No specific research data is available for this compound to populate this table.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the nitro and ether groups, and a positive potential around the hydrogen atoms.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process helps identify the most stable conformer (the global minimum on the PES) and other low-energy conformers. For a flexible molecule like this compound, with its ether linkage, understanding the preferred conformation is crucial for interpreting its properties and reactivity.
Theoretical Prediction of Spectroscopic Parameters and Vibrational Assignments
Computational methods can predict spectroscopic data, such as infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular vibration (e.g., stretching, bending). These theoretical frequencies are often scaled to correct for systematic errors in the computational method. By comparing the theoretical spectrum with experimental data (if available), a detailed assignment of the observed spectral bands to specific vibrational modes can be made. This provides a powerful link between the molecular structure and its spectroscopic signature.
A hypothetical table for vibrational assignments would appear as follows:
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Data N/A | Data N/A | e.g., C-H stretch |
| Data N/A | Data N/A | e.g., NO₂ symmetric stretch |
| Data N/A | Data N/A | e.g., C-O-C stretch |
| Data N/A | Data N/A | e.g., Aromatic C=C bend |
No specific research data is available for this compound to populate this table.
Despite a comprehensive search for computational and theoretical investigations focusing on "this compound," no specific studies detailing mechanistic pathways through transition state calculations for this particular compound were found in the available literature.
General principles of computational chemistry allow for the theoretical examination of reaction mechanisms, providing insights into the energy landscapes, transition state structures, and reaction kinetics. researchgate.net Such studies are instrumental in understanding and predicting chemical reactivity. For instance, computational methods like Density Functional Theory (DFT) are often employed to model reactions such as electrophilic aromatic substitution on nitrobenzene (B124822) derivatives or nucleophilic substitution reactions involving alkoxides. msu.eduresearchgate.net These calculations can determine the activation energies and geometries of transition states, which are critical for elucidating reaction mechanisms.
In the context of related molecules, studies on the reaction of nitrobenzene with nucleophiles like tert-butoxide have been explored, though without the specific ethoxy linker present in the target molecule. msu.edu These investigations reveal complex reaction pathways that can be elucidated using computational models. Similarly, theoretical studies on the synthesis of various substituted nitroaromatic ethers often involve mechanistic considerations that could be explored computationally. rsc.org
While the direct application of these computational methods to "this compound" has not been documented in the searched scientific literature, it is plausible that such studies could be performed to understand its formation or subsequent reactions. A hypothetical transition state calculation for a reaction involving this molecule would typically involve identifying the lowest energy pathway from reactants to products, characterizing the high-energy transition state structure connecting them, and calculating the associated energy barrier.
Without specific research on "this compound," any detailed discussion of its mechanistic studies through transition state calculations would be speculative. Further experimental and computational research is required to provide specific data for this compound.
Advanced Applications and Future Research Directions
Exploration in Materials Science for Organic Electronics and Photonics
Nitroaromatic compounds are increasingly being investigated for their utility in organic electronics and photonics due to their distinct electronic and photophysical properties. rsc.org The electron-deficient nature of the nitro-substituted aromatic ring makes these molecules potential n-type organic semiconductors. While the nitro group has been historically underutilized in the design of organic semiconductors, recent studies on nitrofluorenone (B14763482) derivatives have demonstrated their potential, exhibiting modest electron mobilities and excellent air stability. The facile modification of the substitution pattern on the aromatic ring allows for remarkable tunability of energy levels.
The incorporation of an alkoxy group, such as the tert-butoxyethoxy chain in 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene , can further modulate these electronic properties. Alkoxy groups are known to influence the solubility and processing characteristics of organic materials, which is a critical factor in the fabrication of organic electronic devices like Organic Light-Emitting Diodes (OLEDs). For instance, in poly(p-phenylenevinylene) (PPV) derivatives, the introduction of alkoxy side chains enhances solubility and allows for the tuning of the material's band gap and emission color. researchgate.net It is conceivable that derivatives of This compound could be designed to possess favorable frontier molecular orbital energies (HOMO/LUMO) for efficient charge injection and transport in OLEDs or organic field-effect transistors (OFETs).
Furthermore, the significant dipole moment inherent to nitroaromatic compounds can lead to interesting photophysical behaviors, including nonlinear optical (NLO) properties. Organic NLO materials are crucial for high-speed information processing, with applications in electro-optic modulation and all-optical signal processing. wikipedia.org The combination of a strong electron-withdrawing nitro group and an electron-donating alkoxy group can create a "push-pull" electronic structure, which is a common design motif for molecules with large second-order NLO responses. Future research could, therefore, focus on quantifying the NLO properties of This compound and its derivatives.
A summary of potential applications in organic electronics and photonics for similar nitroaromatic compounds is presented in the table below.
| Application Area | Relevant Properties of Nitroaromatics | Potential Role of this compound Analogs |
| Organic Electronics (OFETs, OLEDs) | n-type semiconductivity, tunable energy levels, good air stability. researchgate.net | As n-type semiconductors or as components in charge-transporting or emissive layers. The alkoxy chain could improve processability. |
| Photonics (Nonlinear Optics) | Large molecular hyperpolarizability due to "push-pull" electronic structure. wikipedia.org | As active components in NLO materials for applications in telecommunications and optical computing. |
| Sensors | Fluorescence quenching upon interaction with certain analytes. | As fluorescent probes for the detection of specific chemical species. |
Development of Novel Catalytic Systems Utilizing Derivatives as Ligands
While nitroaromatic compounds are commonly used as substrates in catalytic reductions, their derivatives also hold potential as ligands in the design of novel catalytic systems. The electronic and steric properties of a ligand are paramount in dictating the activity and selectivity of a metal catalyst. The presence of both a nitro group and an ether linkage in derivatives of This compound could offer unique coordination chemistry.
For instance, the reduction of the nitro group to an amino group would yield a versatile precursor for the synthesis of more complex ligands. The resulting amino-aryl-alkoxy compound could be further functionalized to create bidentate or polydentate ligands. The electronic nature of the aromatic ring, influenced by the remaining substituents, could tune the donor properties of the coordinating atoms. The development of thioether-containing ligands has been a subject of interest in catalysis, and it is plausible that the ether oxygen in our target molecule's derivatives could participate in metal coordination, although this is less common than with thioethers.
A more direct application could involve the use of the nitro group itself as a coordinating moiety, although this is less prevalent in catalyst design. More promising is the modification of the aromatic ring or the alkoxy chain to introduce stronger coordinating groups like phosphines, pyridines, or N-heterocyclic carbenes (NHCs). The bulky tert-butoxy (B1229062) group could provide steric hindrance around the metal center, which can be beneficial for controlling selectivity in catalytic reactions. The development of catalysts with functionalized ligands is an active area of research, with applications ranging from cross-coupling reactions to polymerization.
Future research in this area could involve the synthesis of a library of ligands derived from This compound and the evaluation of their performance in various catalytic transformations. The table below outlines some potential avenues for the development of catalytic systems.
| Ligand Design Strategy | Potential Catalytic Application | Key Features of the Ligand |
| Reduction of the nitro group to an amine and subsequent functionalization | Cross-coupling reactions, hydrogenation, hydroformylation. | Tunable electronic properties, potential for chirality, steric control from the tert-butoxy group. |
| Introduction of coordinating groups on the aromatic ring | Polymerization, C-H activation. | Rigid backbone, well-defined geometry. |
| Functionalization of the alkoxy chain | Asymmetric catalysis. | Flexible chain, potential for creating chiral pockets. |
Mechanistic Elucidation of Complex Transformations Involving the Compound
The reactivity of This compound is expected to be dominated by the chemistry of the nitroaromatic and aryl ether moieties. A deeper understanding of the mechanisms of reactions involving this compound can pave the way for its strategic use in organic synthesis.
One of the most important reactions of nitroaromatic compounds is their reduction to the corresponding anilines. The mechanism of this transformation is complex and can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. The nature of the reducing agent and the reaction conditions can influence the product distribution. A detailed mechanistic study of the reduction of This compound would be valuable, especially to understand how the alkoxy substituent influences the reduction potential and the stability of the intermediates.
Another key reaction is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. The alkoxy group, being an ortho, para-director, would influence the regioselectivity of such reactions. Mechanistic studies, including kinetic isotope effect experiments, could differentiate between a stepwise (Meisenheimer complex) or a concerted mechanism.
The ether linkage itself can also be a site of reactivity. Ether cleavage is typically achieved under harsh acidic conditions. libretexts.orgacs.org A mechanistic investigation into the cleavage of the C-O bond in This compound could reveal the influence of the nitro group on the stability of potential carbocation intermediates or the transition state of an SN2-type cleavage. Furthermore, photolytic cleavage of certain nitroaromatic ethers has been reported to proceed through complex pathways involving hemiacetal intermediates, and similar studies on the subject compound could uncover interesting photochemical reactivity. mdpi.com
The following table summarizes key reactions and the mechanistic questions that could be addressed in future research.
| Reaction Type | Key Mechanistic Questions | Potential Investigative Techniques |
| Reduction of the Nitro Group | Stepwise vs. concerted mechanism, role of intermediates, influence of the alkoxy group on reduction potential. | Cyclic voltammetry, in-situ spectroscopy (NMR, IR), computational modeling. |
| Nucleophilic Aromatic Substitution | Stepwise (Meisenheimer complex) vs. concerted mechanism, regioselectivity, influence of the alkoxy group on reaction rates. | Kinetic studies, Hammett plots, isolation and characterization of intermediates. |
| Ether Cleavage | SN1 vs. SN2 mechanism, stability of intermediates, influence of the nitro group on reactivity. libretexts.orgacs.org | Product analysis under different conditions, kinetic isotope effect studies, computational modeling of reaction pathways. |
| Photochemical Transformations | Identification of excited states, elucidation of photochemical reaction pathways, characterization of photoproducts. | Time-resolved spectroscopy (UV-Vis, IR), quantum yield measurements, computational modeling of excited states. mdpi.com |
Computational Design and Prediction of Novel Derivatives with Tuned Reactivity
Computational chemistry provides a powerful toolkit for the rational design of novel molecules with tailored properties. bohrium.com In the case of This compound , computational methods can be employed to predict the effects of structural modifications on its reactivity and electronic properties, thus guiding synthetic efforts towards promising new derivatives.
Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. bohrium.com DFT calculations can be used to determine key parameters such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting the reactivity of a molecule in various chemical reactions. For example, a lower LUMO energy generally correlates with a higher susceptibility to nucleophilic attack. By systematically varying the substituents on the aromatic ring or modifying the alkoxy chain, it is possible to create a library of virtual compounds and screen them for desired electronic properties.
Computational modeling can also be used to study reaction mechanisms in detail. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a given reaction can be constructed. This information can be used to predict reaction rates and selectivities, and to understand how different structural features influence the reaction pathway. For instance, computational studies could be used to model the SNAr reaction of various nucleophiles with derivatives of This compound , providing insights into the stability of the Meisenheimer complex and the activation energy for the reaction.
Furthermore, computational methods can be used to predict the photophysical properties of new derivatives, such as their absorption and emission spectra. This is particularly relevant for the design of new materials for organic electronics and photonics. Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, providing a theoretical basis for understanding the color and luminescence of these compounds.
The table below outlines some key areas where computational design can be applied to derivatives of This compound .
| Computational Method | Property to be Predicted | Application |
| Density Functional Theory (DFT) | Frontier molecular orbital energies (HOMO/LUMO), charge distribution, reaction energetics. | Predicting reactivity in reduction and SNAr reactions, designing molecules with tailored electronic properties. bohrium.com |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. | Designing new chromophores and fluorophores for OLEDs and sensors. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects, intermolecular interactions. | Understanding the behavior of derivatives in solution and in the solid state, predicting crystal packing. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or physical properties. | Predicting the properties of new derivatives without the need for synthesis and testing. |
Establishment of Comprehensive Structure-Reactivity Relationships for Aryl-Alkoxy-Nitro Systems
A systematic investigation into the synthesis and reactivity of a series of aryl-alkoxy-nitro compounds, with This compound as a lead compound, would allow for the establishment of comprehensive structure-reactivity relationships (SRRs). nih.gov SRRs are fundamental to our understanding of chemical reactivity and are invaluable for the rational design of new molecules with specific properties.
One powerful tool for quantifying SRRs in aromatic systems is the Hammett equation. By measuring the rates or equilibrium constants for a series of reactions of meta- and para-substituted derivatives of This compound , it would be possible to construct Hammett plots and determine the reaction constant (ρ). The sign and magnitude of ρ provide valuable information about the reaction mechanism and the sensitivity of the reaction to the electronic effects of the substituents.
For example, a large positive ρ value for an SNAr reaction would indicate that the reaction is highly sensitive to the electron-withdrawing nature of the substituents and that there is a buildup of negative charge in the transition state. Conversely, a negative ρ value for a reaction would suggest that electron-donating groups accelerate the reaction.
Beyond the Hammett equation, a broader investigation into the effects of the alkoxy chain on reactivity would be highly informative. By varying the length, branching, and functionalization of the alkoxy group, it would be possible to probe the interplay of steric and electronic effects. For instance, a longer or more branched alkoxy chain might sterically hinder the approach of a nucleophile to the aromatic ring, thus slowing down an SNAr reaction.
The establishment of such comprehensive SRRs would not only provide a deeper understanding of the fundamental chemistry of aryl-alkoxy-nitro systems but also create a predictive framework for the design of new functional molecules. The table below summarizes the key aspects of establishing SRRs for this class of compounds.
| Parameter to be Varied | Property to be Measured | Relationship to be Established |
| Substituents on the aromatic ring | Reaction rates, equilibrium constants. | Hammett plots to quantify electronic effects on reactivity. |
| Length and branching of the alkoxy chain | Reaction rates, product distributions. | Steric and electronic effects of the alkoxy group on reactivity. |
| Position of the nitro and alkoxy groups | Spectroscopic properties, electrochemical potentials. | Influence of isomerism on physical and chemical properties. |
| Solvent polarity | Reaction rates, spectroscopic shifts. | Solvatochromic effects and the influence of the medium on reactivity. |
Q & A
Q. What are the optimal synthetic routes for 1-[2-(tert-butoxy)ethoxy]-3-nitrobenzene, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 3-nitrobenzene derivatives with tert-butoxyethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) typically yields the target compound. Temperature (60–80°C) and reaction time (12–24 hours) are critical for minimizing byproducts like dealkylated nitrobenzenes . Nitration regioselectivity must be confirmed using HPLC or GC-MS to ensure the nitro group occupies the meta position relative to the ether linkage .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify tert-butoxy (δ ~1.2 ppm for -C(CH₃)₃) and ethoxy (δ ~3.5–4.0 ppm for -OCH₂CH₂O-) groups. Nitro groups induce deshielding in adjacent aromatic protons .
- IR Spectroscopy : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .
- HPLC/GC-MS : Assess purity (>98%) and detect trace impurities from incomplete substitution or nitration .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and closed systems to avoid inhalation/contact. Nitroaromatics may be irritants or sensitizers .
- Wear nitrile gloves (tested to EN 374 or equivalent), safety goggles, and lab coats. Post-handling, wash hands with non-abrasive soap and apply moisturizers to prevent dermatitis .
- Store in amber glass vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s stability and reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butoxy group acts as a steric shield, reducing undesired side reactions (e.g., oxidation of the ethoxy chain). However, under acidic conditions, tert-butoxy ethers may hydrolyze to form phenolic byproducts. Stability studies using TGA/DSC show decomposition onset at ~200°C, making the compound suitable for high-temperature reactions (e.g., Suzuki-Miyaura couplings) below this threshold .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Systematic solubility testing in DMSO, THF, and dichloromethane at 25°C and 50°C is recommended. For example, solubility in DMSO increases from 15 mg/mL (25°C) to 35 mg/mL (50°C). Use sonication (30 minutes) and centrifugation (10,000 rpm) to homogenize suspensions before analysis .
Q. How can regioselective nitration be achieved during synthesis, and what analytical methods validate positional isomerism?
- Methodological Answer :
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the meta position. Competitive ortho/para nitration byproducts can be minimized by controlling acid strength and reaction time .
- Validation : X-ray crystallography or NOESY NMR confirms nitro group placement. Computational modeling (DFT) predicts electron density distribution to guide synthetic optimization .
Q. What role does this compound play in designing stimuli-responsive materials?
- Methodological Answer : The nitro group enables photochemical reactivity (e.g., UV-induced isomerization), while the tert-butoxy chain enhances solubility in hydrophobic matrices. Applications include:
- Light-responsive polymers : Incorporate into azobenzene-based copolymers for optical switching .
- Drug delivery systems : Use nitro-to-amine reduction for pH-triggered release mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
